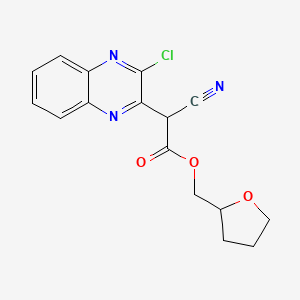
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolan-2-ylmethyl group: This can be achieved through the reaction of oxirane with a suitable nucleophile under acidic or basic conditions.
Synthesis of the 3-chloroquinoxalin-2-yl group: This involves the chlorination of quinoxaline, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling of the two fragments: The final step involves the coupling of the oxolan-2-ylmethyl group with the 3-chloroquinoxalin-2-yl group through a cyanoacetate linkage. This can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the quinoxaline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyanoacetate group can act as a Michael acceptor, reacting with nucleophiles in biological systems. The quinoxaline moiety can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate: shares similarities with other quinoxaline derivatives and cyanoacetate compounds.
Quinoxaline derivatives: These compounds are known for their biological activity and are used in various medicinal applications.
Cyanoacetate compounds: These are commonly used in organic synthesis as intermediates.
Uniqueness
The uniqueness of (oxolan-2-yl)methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets.
Propiedades
Fórmula molecular |
C16H14ClN3O3 |
|---|---|
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-14(19-12-5-1-2-6-13(12)20-15)11(8-18)16(21)23-9-10-4-3-7-22-10/h1-2,5-6,10-11H,3-4,7,9H2 |
Clave InChI |
PZCADNSSDJVFRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



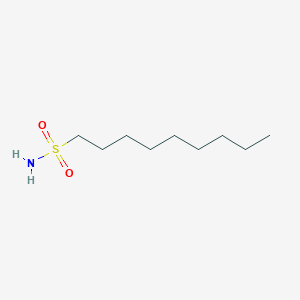

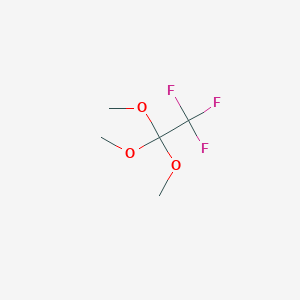

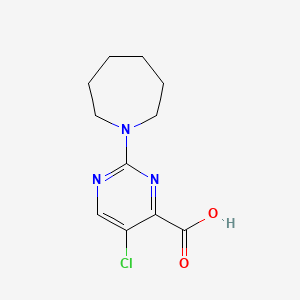
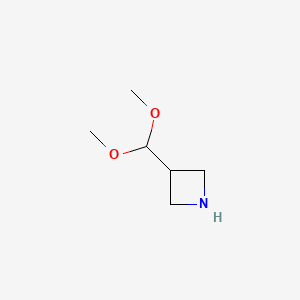


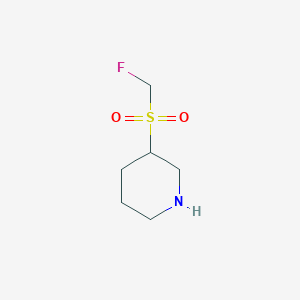



![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
